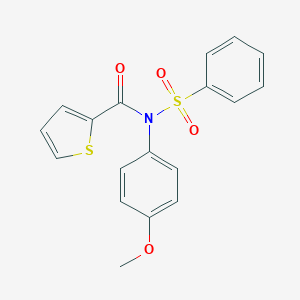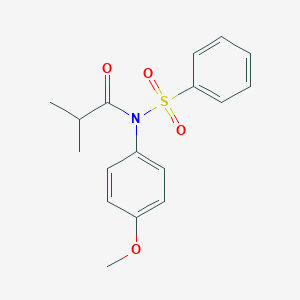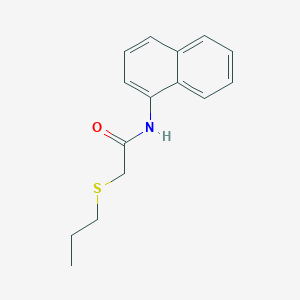
N-(1-naphthyl)-2-(propylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-naphthyl)-2-(propylsulfanyl)acetamide, also known as NAPA, is a compound that has been studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects certain biochemical and physiological processes in the body. In
Wirkmechanismus
The mechanism of action of N-(1-naphthyl)-2-(propylsulfanyl)acetamide involves its ability to inhibit the activity of COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. N-(1-naphthyl)-2-(propylsulfanyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential use in cancer research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-naphthyl)-2-(propylsulfanyl)acetamide are related to its mechanism of action. By inhibiting COX-2 activity, N-(1-naphthyl)-2-(propylsulfanyl)acetamide reduces the production of prostaglandins, which leads to a decrease in inflammation and pain. In cancer cells, N-(1-naphthyl)-2-(propylsulfanyl)acetamide induces apoptosis, which may contribute to its potential use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-naphthyl)-2-(propylsulfanyl)acetamide in lab experiments is its ability to selectively inhibit COX-2 activity, which allows for the study of the specific effects of COX-2 inhibition. However, one limitation of using N-(1-naphthyl)-2-(propylsulfanyl)acetamide is that it may also inhibit the activity of other enzymes, which could lead to off-target effects.
Zukünftige Richtungen
There are several future directions for further research on N-(1-naphthyl)-2-(propylsulfanyl)acetamide. One area of research could focus on the development of more selective COX-2 inhibitors based on the structure of N-(1-naphthyl)-2-(propylsulfanyl)acetamide. Another area of research could focus on the potential use of N-(1-naphthyl)-2-(propylsulfanyl)acetamide as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies could explore the potential use of N-(1-naphthyl)-2-(propylsulfanyl)acetamide in the treatment of other inflammatory conditions, such as arthritis.
Synthesemethoden
The synthesis of N-(1-naphthyl)-2-(propylsulfanyl)acetamide involves the reaction of 1-naphthylamine with propylthiol in the presence of acetic anhydride. This reaction produces N-(1-naphthyl)-2-(propylsulfanyl)acetamide as a yellow solid with a melting point of 112-114°C. This synthesis method has been used in various studies to produce N-(1-naphthyl)-2-(propylsulfanyl)acetamide for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
N-(1-naphthyl)-2-(propylsulfanyl)acetamide has been studied for its potential use in various scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in inflammation and pain, and inhibitors of this enzyme have been used as anti-inflammatory and analgesic agents. N-(1-naphthyl)-2-(propylsulfanyl)acetamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
Molekularformel |
C15H17NOS |
|---|---|
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-2-propylsulfanylacetamide |
InChI |
InChI=1S/C15H17NOS/c1-2-10-18-11-15(17)16-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3,(H,16,17) |
InChI-Schlüssel |
CPLZPALVVGXBKL-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCCSCC(=O)NC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

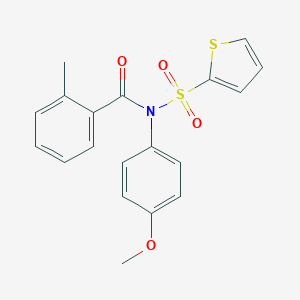

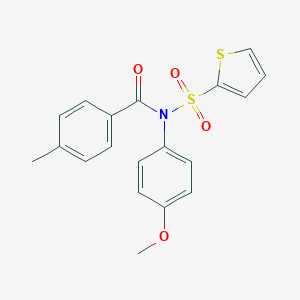
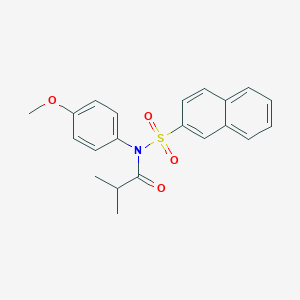

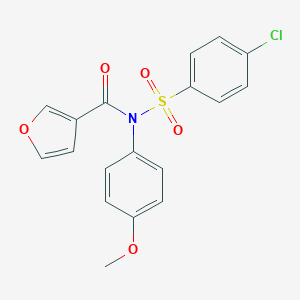

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
